Cyclopentanone ethylene dithioketal

Description

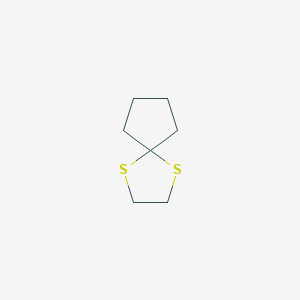

Structure

2D Structure

3D Structure

Properties

CAS No. |

176-39-6 |

|---|---|

Molecular Formula |

C7H12S2 |

Molecular Weight |

160.3 g/mol |

IUPAC Name |

1,4-dithiaspiro[4.4]nonane |

InChI |

InChI=1S/C7H12S2/c1-2-4-7(3-1)8-5-6-9-7/h1-6H2 |

InChI Key |

PQILQFSSQOQLEJ-UHFFFAOYSA-N |

SMILES |

C1CCC2(C1)SCCS2 |

Canonical SMILES |

C1CCC2(C1)SCCS2 |

Other CAS No. |

176-39-6 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopentanone Ethylene Dithioketal and Analogous Dithioketals

Conventional Thioacetalation Approaches to Cyclopentanone (B42830) Ethylene (B1197577) Dithioketal

Conventional methods for the synthesis of cyclopentanone ethylene dithioketal typically rely on the direct reaction of cyclopentanone with 1,2-ethanedithiol (B43112) in the presence of a stoichiometric amount of an acid promoter. These approaches are well-established and widely used due to their reliability and procedural simplicity.

Acid-Catalyzed Condensation with 1,2-Ethanedithiol

The most common method for preparing this compound involves the condensation of cyclopentanone with 1,2-ethanedithiol catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (PTSA). rsc.orgnih.gov The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the thiol groups of 1,2-ethanedithiol. rsc.org

Table 1: Conventional Acid-Catalyzed Synthesis of Dithioketals

| Carbonyl Compound | Thiol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phenylpentadeuteriopropanone | 1,2-Ethanedithiol | p-Toluenesulfonic acid | Benzene (B151609), Dean-Stark, reflux | 94% | rsc.org |

| General Aldehydes/Ketones | 1,2-Ethanedithiol or 1,3-Propanedithiol | p-Toluenesulfonic acid / Silica (B1680970) gel | Short reaction time | Excellent | organic-chemistry.org |

Application of Stoichiometric Lewis Acids in Thioacetalation

Lewis acids are also frequently employed to promote thioacetalation. Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are effective in activating the carbonyl group towards nucleophilic attack by the dithiol. rsc.orgorganic-chemistry.orgyoutube.com The mechanism is similar to Brønsted acid catalysis, where the Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon atom.

The use of BF₃·OEt₂ can be advantageous in reactions sensitive to moisture. rsc.org Stoichiometric quantities of the Lewis acid are often required to achieve high conversion. For example, in the synthesis of methyl-dithioacetals from aldehydes using a related BF₃SMe₂ reagent, it was found that 4 equivalents of the reagent were optimal to achieve good yields, while catalytic amounts were ineffective. organic-chemistry.orgyoutube.comtitech.ac.jp Other Lewis acids such as ZnCl₂, AlCl₃, and TiCl₄ have also been traditionally used for the preparation of thioacetals. organic-chemistry.orgyoutube.com

Table 2: Stoichiometric Lewis Acid-Promoted Thioacetalation

| Carbonyl Compound | Thiolating Agent | Lewis Acid (Equivalents) | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Naphthaldehyde | BF₃SMe₂ (4) | BF₃SMe₂ | DCE, 80°C, 16h | 68% | organic-chemistry.orgyoutube.com |

| 4-Chlorobenzaldehyde | BF₃SMe₂ (4) | BF₃SMe₂ | DCE, 80°C, 16h | 75% | titech.ac.jp |

| Brendane derivative | 1,2-Ethanedithiol | BF₃·OEt₂ (Stoichiometric) | Acetic acid, reflux | 67% (post-desulfurization) | rsc.org |

Catalytic Advancements in Dithioketal Synthesis

To overcome some of the limitations of conventional methods, such as the use of stoichiometric and often harsh reagents, research has focused on developing more efficient catalytic systems for dithioketal synthesis. These modern approaches aim for higher efficiency, milder reaction conditions, and greater substrate compatibility.

Homogeneous Catalysis for Efficient Dithioketal Formation

Homogeneous catalysis offers a promising avenue for the synthesis of dithioketals, with several metal-based and organocatalytic systems showing significant efficacy.

Transition metal catalysis has been explored for various C-S bond-forming reactions. While gold and rhodium are powerful catalysts for many organic transformations, their application in the direct catalytic thioacetalation of simple ketones like cyclopentanone with 1,2-ethanedithiol is not extensively documented in the literature. However, their utility in closely related reactions highlights their potential.

Gold(I) catalysis has been successfully applied to the synthesis of unsymmetrical dithioacetals via the hydrothiolation of vinyl sulfides. rsc.orgrsc.org This method demonstrates the ability of gold catalysts to activate unsaturated C-C bonds towards thiol addition under mild conditions. rsc.org The first gold-catalyzed C-S bond formation was reported in the cycloisomerization of α-thioallenes to produce 2,5-dihydrothiophenes, showcasing gold's affinity for sulfur and its ability to mediate complex rearrangements. acs.org While not a direct thioacetalation of a ketone, these examples underscore the capability of gold(I) to catalyze C-S bond formation.

Rhodium(II) catalysis is well-known for mediating reactions of diazo compounds and for C-H activation. nih.gov More relevant to dithioketal synthesis, rhodium catalysts have been used to convert unprotected peptide dithiols into cyclic methylene (B1212753) dithioacetals. elsevierpure.com In this specific transformation, the rhodium catalyst facilitates the in situ oxidation of methanol (B129727) to formaldehyde, which then reacts with the two cysteine residues. elsevierpure.com This demonstrates a rhodium-catalyzed approach to forming a dithioacetal ring structure, albeit through a different mechanistic pathway than direct ketone condensation.

Table 3: Examples of Gold(I) and Rhodium(II) in Related C-S Bond Formations

| Catalyst System | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| AuCl₃/AgOTf | Hydrothiolation | Vinyl sulfide (B99878) + Thiol | Unsymmetrical Dithioacetal | rsc.org |

| Rh catalyst | Oxidative Cyclization | Peptide dithiol + Methanol | Cyclic Methylene Dithioacetal | elsevierpure.com |

The use of catalytic amounts of strong Brønsted acids or organocatalysts provides a greener and more efficient alternative to stoichiometric reagents for dithioketal formation. A variety of such catalysts have been shown to be effective for the thioacetalation of aldehydes and ketones.

Catalytic systems using Brønsted acids such as tungstophosphoric acid (H₃PW₁₂O₄₀) have proven highly effective and selective for the thioacetalation of carbonyl compounds, including sterically hindered ketones, often in the absence of a solvent. organic-chemistry.org Another efficient system involves using perchloric acid adsorbed on silica gel (HClO₄-SiO₂), which acts as a reusable catalyst for 1,3-dithiolane (B1216140) and 1,3-dithiane (B146892) formation under solvent-free conditions at room temperature. organic-chemistry.org Water-stable Brønsted acidic ionic liquids have also been employed to catalyze the thioacetalization of aldehydes with high yields and short reaction times. nih.gov

Organocatalysis has emerged as a powerful tool for this transformation, particularly for achieving enantioselectivity. For example, a nitrated imidodiphosphoric acid catalyst has been developed for the enantioselective thioacetalization of aldehydes with unsymmetrical dithiols, affording chiral thioacetals in excellent enantioselectivities. nih.gov The proposed mechanism involves the formation of a thionium (B1214772) ion intermediate, which is then attacked by the second thiol group in a stereocontrolled manner.

Table 4: Catalytic Thioacetalation using Brønsted Acids and Organocatalysts

| Catalyst | Carbonyl Substrate | Thiol | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Tungstophosphoric acid | Various Aldehydes & Ketones | 1,2-Ethanedithiol | Solvent-free | Excellent | organic-chemistry.org |

| HClO₄-SiO₂ | Various Aldehydes & Ketones | 1,3-Propanedithiol | Solvent-free, RT | High | organic-chemistry.org |

| Brønsted acidic ionic liquid | Various Aldehydes | 1,3-Propanedithiol | Mild, short time | Very good | nih.gov |

| Nitrated imidodiphosphoric acid | Various Aldehydes | Unsymmetrical dithiols | Toluene, 4Å MS | up to 96% | nih.gov |

Heterogeneous and Solid-Supported Catalysis

In recent years, the focus has shifted towards environmentally benign and sustainable methods, leading to the extensive development of heterogeneous and solid-supported catalysts for dithioketal formation. These catalysts offer significant advantages, including simplified recovery and reusability, reduced environmental impact, and often milder reaction conditions. mdpi.commdpi.com

A variety of solid acids have proven effective for the thioacetalization of ketones. Clays like Montmorillonite (B579905) K-10 have been utilized as efficient catalysts for the acetalization and, by extension, thioacetalization of carbonyl compounds. researchgate.netnih.govbohrium.com Their acidic nature, coupled with a large surface area, facilitates the reaction, often in refluxing non-polar solvents like benzene or toluene. researchgate.net Similarly, zeolites, with their well-defined porous structures, can act as shape-selective catalysts, although their application is more documented in other areas of catalysis. nih.govmdpi.comresearchgate.net

Tungstophosphoric acid (H₃PW₁₂O₄₀), a heteropoly acid, has been demonstrated as a highly effective and selective solid catalyst for the thioacetalization of both aldehydes and ketones. acs.orgorganic-chemistry.orgorganic-chemistry.org A key advantage of this catalyst is its ability to promote the reaction in excellent yields under solvent-free conditions, which is a significant step towards greener chemistry. organic-chemistry.orgorganic-chemistry.org Even sterically hindered ketones can be converted successfully using this method. acs.orgorganic-chemistry.org

Polymer-supported catalysts represent another major class of solid-supported systems. Polystyrene-supported sulfonic acid, for example, serves as a recyclable and efficient catalyst for various acid-catalyzed reactions, including the formation of dithioacetals. researchgate.netnih.gov The polymer backbone allows for easy filtration and removal of the catalyst from the reaction mixture. Other solid-supported reagents have been developed to make the process odorless, a significant practical improvement given the malodorous nature of thiols. acs.org

The table below summarizes the performance of various heterogeneous catalysts in thioacetalization reactions.

| Catalyst | Substrate Type | Conditions | Yield | Source(s) |

| Montmorillonite K-10 | Aldehydes & Ketones | Refluxing Benzene/Toluene | Excellent | researchgate.net |

| Tungstophosphoric Acid | Aldehydes & Ketones | Solvent-free | Excellent | acs.orgorganic-chemistry.orgorganic-chemistry.org |

| Polystyrene-supported Sulfonic Acid | Various | Greener solvents (e.g., glycerol) | High | researchgate.netnih.gov |

| Perchloric acid on Silica Gel | Aldehydes & Ketones | Solvent-free, Room Temp. | Excellent | organic-chemistry.org |

| Hafnium trifluoromethanesulfonate | Aldehydes & Ketones | Mild conditions | High | organic-chemistry.org |

Chemoselective Thioacetalation of Ketones vs. Aldehydes

Chemoselectivity is a critical challenge in organic synthesis, particularly when multiple functional groups are present in a molecule. In the context of thioacetalization, aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. This inherent reactivity difference can be exploited to achieve selective protection of aldehydes in the presence of ketones.

Several catalytic systems have been developed to enhance this selectivity. For instance, using yttrium triflate as a catalyst allows for the highly chemoselective protection of aldehydes over ketones. organic-chemistry.org Similarly, a solid-supported reagent has been reported that is chemoselective for aldehydes; however, with the addition of a stronger Lewis acid like boron trifluoride (BF₃), ketones can also be converted to their corresponding dithioketals. researchgate.net

Conversely, achieving the selective thioacetalization of a ketone in the presence of an aldehyde is a more formidable task. This typically requires specifically designed reagents or catalysts that can reverse the natural reactivity trend, perhaps by sterically favoring the ketone or through a different reaction mechanism. While less common, certain heteropoly acids have shown high selectivity in various thioacetalization reactions, including those involving diketones, suggesting a potential for controlled selectivity based on the catalyst and conditions chosen. acs.orgorganic-chemistry.org

Asymmetric Synthesis of Chiral Dithioketals

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. While this compound itself is achiral, the principles of asymmetric synthesis are highly relevant for creating chiral derivatives and analogous structures.

Development of Enantioselective Methodologies

Enantioselective synthesis involves the creation of a specific enantiomer of a chiral product from a prochiral starting material. For dithioketals, this would typically involve the reaction of a prochiral ketone with a dithiol in the presence of a chiral catalyst or auxiliary. The goal is to control the spatial arrangement of the groups around the newly formed stereocenter.

While the direct enantioselective synthesis of dithioketals is a specialized area, the broader field of asymmetric catalysis offers relevant strategies. For example, proline-derived dithioacetals have recently emerged as a promising class of organocatalysts, indicating the growing intersection of dithioacetal chemistry and asymmetric synthesis. nih.gov The development of a general protocol for the direct synthesis of unsymmetrical dithioacetals, which involves controlling the reaction between an aldehyde and two different thiols, highlights the kinetic control achievable in these reactions, a principle that underpins many enantioselective transformations. nih.gov

Diastereoselective Control in this compound Derivatives

Diastereoselective synthesis focuses on controlling the formation of diastereomers in molecules that already possess one or more stereocenters. When a substituted cyclopentanone, which is chiral, reacts to form a dithioketal, a new stereocenter can be created at the original carbonyl carbon. The orientation of the incoming nucleophile (the dithiol) is influenced by the existing stereocenters on the cyclopentane (B165970) ring, leading to a preferential formation of one diastereomer over the other.

This stereochemical control is dictated by factors such as steric hindrance and electronic effects imposed by the substituents on the ring. The goal is to maximize the diastereomeric excess (d.e.), which is the excess of one diastereomer over the other. For example, in the synthesis of β-acetamido ketones catalyzed by montmorillonite K10 clay, high stereoselectivity is observed, demonstrating how a catalyst can influence the diastereochemical outcome of a reaction involving a ketone. nih.gov Although this is not a dithioketalization, the principle of a solid catalyst mediating a stereoselective addition to a carbonyl group is directly applicable. The synthesis of polymer-supported 2-monosubstituted 1,3-dithianes and their subsequent reactions with electrophiles also relies heavily on controlling diastereoselectivity. researchgate.net

Reaction Mechanisms and Reactivity Profiles of Cyclopentanone Ethylene Dithioketal

Protective Group Chemistry and Deprotection Strategies

The primary and most classical role of converting cyclopentanone (B42830) to its ethylene (B1197577) dithioketal is to protect the carbonyl group from reacting with nucleophiles or under basic conditions. The inherent stability of the dithioketal allows for chemical modifications on other parts of a molecule without affecting the masked carbonyl.

Mechanistic Aspects of Carbonyl Protection

The formation of cyclopentanone ethylene dithioketal from cyclopentanone and 1,2-ethanedithiol (B43112) is typically catalyzed by a Brønsted or Lewis acid. The reaction proceeds through a series of equilibrium steps. Initially, the acid catalyst protonates the carbonyl oxygen of cyclopentanone, enhancing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the thiol groups of 1,2-ethanedithiol to form a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and its elimination as water generates a sulfonium (B1226848) ion. An intramolecular nucleophilic attack by the second thiol group then leads to the formation of the five-membered dithiolane ring. The removal of water, often through azeotropic distillation, is crucial to drive the equilibrium towards the formation of the dithioketal product. Common acid catalysts for this transformation include p-toluenesulfonic acid (p-TSA) and boron trifluoride etherate (BF₃·OEt₂).

Strategies for Dithioketal Cleavage and De-masking

While dithioketals are stable under basic and nucleophilic conditions, their cleavage to regenerate the parent carbonyl compound requires specific reagents and conditions. tandfonline.com The high stability of the dithioketal group makes its removal more challenging compared to its oxygen-containing counterpart, the ketal. Simple acid-catalyzed hydrolysis is often sluggish.

Effective deprotection methods typically involve the use of metal salts that have a high affinity for sulfur, such as mercuric chloride (HgCl₂) in the presence of water or an alcohol. ddugu.ac.in The mechanism involves the coordination of the mercury(II) ion to the sulfur atoms, which facilitates the cleavage of the C-S bonds and subsequent hydrolysis to the ketone. Other reagents that have been successfully employed for the cleavage of dithioketals include N-bromosuccinimide (NBS), which can promote interchange with diols, and various oxidizing agents. scispace.com In some cases, oxidative cleavage using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or (diacetoxyiodo)benzene (B116549) can also be effective.

Umpolung Reactivity of Dithioketals as Acyl Anion Equivalents

One of the most powerful applications of dithioketals in organic synthesis is their ability to undergo "umpolung" or polarity inversion. wikipedia.org In a normal carbonyl group, the carbon atom is electrophilic. However, upon conversion to a dithioketal, the proton on the carbon atom between the two sulfur atoms (the former carbonyl carbon) becomes acidic and can be removed by a strong base, such as n-butyllithium. organic-chemistry.orgwikipedia.org This deprotonation generates a carbanion that is stabilized by the adjacent sulfur atoms through the participation of d-orbitals and inductive effects.

Carbon-Sulfur Bond Activation and Functionalization

Beyond their role as protecting groups and in umpolung reactivity, the carbon-sulfur bonds in dithioketals can be activated and functionalized, offering alternative synthetic pathways.

Transition Metal-Mediated C-S Bond Cleavage

Transition metal catalysts, particularly those based on nickel and palladium, have been shown to mediate the cleavage of carbon-sulfur bonds. rsc.org While more commonly applied to other organosulfur compounds, the principles can be extended to dithioketals. For instance, in the presence of a suitable transition metal catalyst, the C-S bond can undergo oxidative addition to the metal center. The resulting organometallic intermediate can then participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. This approach provides a complementary method to the umpolung strategy for C-C bond formation at the masked carbonyl carbon. The use of multimetallic catalyst systems, for example combining a soft metal that interacts with sulfur and another metal for the cross-coupling, can offer enhanced reactivity and selectivity. nih.gov

Radical Pathways in Dithioketal Transformations

Radical reactions involving dithioketals are less common but offer unique reactivity patterns. The C-S bond can be cleaved homolytically under certain conditions, such as photolysis or in the presence of a radical initiator. The resulting carbon-centered radical can then undergo various transformations, including addition to alkenes or alkynes, or cyclization reactions. rsc.org Furthermore, radical-mediated hydrothiolation reactions, while typically involving the addition of a thiol to an unsaturated bond, highlight the general reactivity of sulfur compounds in radical processes. rsc.org The addition of thiocarbonyl compounds has been shown to influence the stereoselectivity of radical addition reactions, suggesting that the sulfur atoms in dithioketals could play a role in directing the stereochemical outcome of radical transformations. organic-chemistry.org

Electrophilic and Nucleophilic Intermediates in Dithioketal Reactivity

The reactivity of dithioketals like this compound is characterized by the formation of both electrophilic and nucleophilic intermediates, which allows for a diverse range of chemical transformations.

Thionium (B1214772) ions are key electrophilic intermediates in the chemistry of dithioketals. They are typically formed under acidic conditions, where one of the sulfur atoms is protonated, leading to the cleavage of a carbon-sulfur bond and the formation of a carbocation stabilized by the adjacent sulfur atom. The formation of a thionium ion from a dithioketal can be initiated by various acid catalysts. nih.gov

The reactivity of the thionium ion is characterized by its electrophilic nature. It can react with a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The stability of the thionium ion is influenced by steric and electronic factors. For instance, sterically hindered thiols show reduced reactivity towards forming the corresponding S,S-acetal, presumably due to the steric hindrance around the resulting thionium ion. nih.gov

Table 1: Reactivity of Thionium Ions

| Reactant | Nucleophile | Product | Observations |

|---|---|---|---|

| Dithioacetal | Aromatic Thiol | Mixed Dithioacetal | Kinetically controlled process favoring the mixed product. nih.gov |

| Dithioacetal | Aliphatic Thiol | Symmetrical Dithioacetal | Less reactive towards forming mixed dithioacetals due to the higher propensity of the aliphatic thiol to form a thionium ion. nih.gov |

In a reversal of polarity, known as umpolung, the carbon atom of the dithioketal group can be deprotonated by a strong base, such as butyllithium, to form a lithiated dithioketal. wikipedia.orgorganic-chemistry.org This process transforms the originally electrophilic carbon of the carbonyl group into a nucleophilic center. wikipedia.org

The resulting carbanion is stabilized by the adjacent sulfur atoms and can react with a wide range of electrophiles, including alkyl halides, carbonyl compounds, and epoxides. This nucleophilic reactivity is a cornerstone of the Corey-Seebach reaction, which provides a synthetic equivalent of an acyl anion. wikipedia.org The lithiated intermediate can participate in various bond-forming reactions, and subsequent hydrolysis of the dithioketal regenerates the carbonyl group. wikipedia.orgorganic-chemistry.org

Table 2: Reactions of Lithiated Dithioketals

| Electrophile | Product Type | Significance |

|---|---|---|

| Alkyl Halides | 2-Alkyl-1,3-dithianes | Forms new C-C bonds. organic-chemistry.org |

| Epoxides | Hydroxyalkyl-dithianes | Used in linchpin coupling protocols. organic-chemistry.org |

| Carbonyl Compounds | α-Hydroxy ketones (after hydrolysis) | A key step in the synthesis of complex molecules. organic-chemistry.org |

Cycloaddition Reactions and Rearrangements Involving Dithioketal Moieties

Dithioketal moieties can participate in various cycloaddition and rearrangement reactions, expanding their synthetic utility.

While not directly involving the dithioketal itself, the concept of intramolecular [2+2] cycloaddition is central to carbonyl-olefin metathesis, a reaction that can be used to synthesize cyclic compounds. mdpi.com In this type of reaction, a carbonyl group and an olefin moiety within the same molecule undergo a Lewis acid-promoted [2+2] cycloaddition to form an oxetane (B1205548) intermediate. mdpi.com This intermediate then undergoes a retro-[2+2] cycloaddition to yield the final metathesis product. mdpi.com The dithioketal can serve as a protecting group for a carbonyl function elsewhere in the molecule while this transformation takes place. DFT calculations have been used to study the mechanism and regioselectivity of such cycloadditions, indicating they are often concerted processes. pku.edu.cn

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.comlibretexts.org Dithioketals can influence the course of pericyclic reactions due to their electronic and steric properties. For instance, in Diels-Alder reactions, a type of [4+2] cycloaddition, the electronic nature of substituents on the diene and dienophile can significantly affect the reaction rate and selectivity. ebsco.comyoutube.com While direct participation of the dithioketal ring in a pericyclic reaction is not common, its presence as a substituent can impact the frontier molecular orbitals (HOMO and LUMO) of the reacting π-system, thereby influencing the reaction's feasibility and outcome. libretexts.org

Rearrangement reactions, such as the Pinacol or Wolff rearrangement, involve the migration of a group to an adjacent atom. libretexts.org The dithioketal group is generally stable under the conditions of many of these rearrangements and can act as a directing or a protecting group. For example, in a reaction sequence involving a Wolff rearrangement, a dithioketal could protect a ketone while a diazoketone is rearranged to a ketene. libretexts.org

Strategic Applications of Cyclopentanone Ethylene Dithioketal in Complex Organic Synthesis

Total Synthesis of Natural Products and Bioactive Compounds

The unique reactivity profile of cyclopentanone (B42830) ethylene (B1197577) dithioketal makes it a valuable building block in the total synthesis of intricate natural products and biologically active molecules. Its ability to function as a masked acyl anion is particularly crucial for the construction of densely functionalized carbon skeletons.

The formation of fused carbocyclic ring systems, such as the hydrindane core (a bicyclo[4.3.0]nonane system) or the complex polycyclic frameworks of terpenoids, often relies on the strategic formation of key carbon-carbon bonds. Cyclopentanone ethylene dithioketal serves as an excellent precursor for a five-membered ring that can be annulated to other cyclic systems.

A cornerstone of its application is the umpolung strategy. organic-chemistry.org The C-2 proton of the dithioketal (adjacent to both sulfur atoms) can be abstracted by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This nucleophilic species, which is an equivalent of a cyclopentanoyl anion, can then react with various electrophiles, including alkyl halides or epoxides, to form a new C-C bond at the spiro carbon. Subsequent deprotection of the dithioketal unmasks the ketone, providing a functionalized cyclopentanone ready for further transformations.

This methodology is conceptually powerful for assembling complex polycyclic systems. For instance, in the synthesis of cedrane-type sesquiterpenes, which feature a tricyclo[5.3.1.01,5]undecane core, related cyclopentanone-derived building blocks are used to construct the fused-ring skeleton through sequential Michael additions. rsc.org The use of a dithioketal-stabilized anion provides a robust method for the key alkylation step that builds the carbon framework. After the desired skeleton is assembled, the dithioketal can be hydrolyzed, often using reagents like mercury(II) chloride or N-bromosuccinimide, to regenerate the carbonyl group for final manipulations. wikipedia.org

| Reaction Type | Starting Material | Reagent(s) | Intermediate | Product Type |

| Umpolung Alkylation | This compound | 1. n-BuLi; 2. Electrophile (R-X) | 2-Alkyl-1,4-dithiaspiro[4.4]nonane | Fused or functionalized cyclopentanone (after deprotection) |

In asymmetric synthesis, achieving high levels of stereocontrol is paramount. The bulky nature of the ethylene dithioketal group can play a significant role in directing the stereochemical outcome of reactions. When attached to a prochiral cyclopentane (B165970) ring, the spirocyclic dithioketal creates a distinct steric environment, effectively blocking one face of the five-membered ring.

This steric hindrance can guide the approach of reagents to the less hindered face of the molecule, leading to high diastereoselectivity in subsequent transformations. For example, in an alkylation or reduction reaction on a substituted cyclopentane ring bearing a dithioketal, the incoming group will preferentially add from the face opposite to the dithioketal. This principle is fundamental in substrate-controlled stereoselective reactions, allowing for the predictable installation of new stereocenters and the construction of complex chiral molecules. While specific examples for 1,4-dithiaspiro[4.4]nonane are part of broader synthetic strategies, the underlying principle of steric-directing groups is well-established in the synthesis of natural products like steroids and alkaloids. nih.gov

Synthesis of Spirocyclic Systems and Related Scaffolds

This compound is itself a spirocycle, 1,4-dithiaspiro[4.4]nonane. researchgate.net This inherent structural feature makes it an ideal starting point for the synthesis of more elaborate spirocyclic systems, which are of growing interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological target sites. nih.govresearchgate.net

Synthetic strategies can leverage the dithioketal in two primary ways. First, the cyclopentane ring can be functionalized and then used to close a second ring at the spiro-center. More commonly, the dithioketal serves as a stable core while reactions are performed on substituents attached to the cyclopentane ring. For example, a side chain appended to the cyclopentane ring can undergo cyclization to form a second spiro-fused ring. Research into the gold-catalyzed synthesis of 2,7-dioxaspiro[4.4]nonane-1,6-diones demonstrates a powerful method for creating complex spiro-lactones from precursors that could be conceptually derived from functionalized cyclopentanone. mdpi.com A similar strategy using the dithioketal analogue would provide access to sulfur-containing spirocycles, which offer different chemical properties and potential biological activities.

| Scaffold | Synthetic Approach | Key Intermediate | Significance |

| Complex Spirocycles | Functionalization of the cyclopentane ring followed by intramolecular cyclization. | Substituted 1,4-dithiaspiro[4.4]nonane | Access to rigid 3D structures for drug discovery. |

| Spiro-lactones (analogue) | Gold-catalyzed cyclization of alkyne-substituted malonic acids. | 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | Efficient access to bioactive scaffolds. mdpi.com |

Precursors for Diversified Chemical Libraries and Synthetic Building Blocks

The field of drug discovery, particularly fragment-based drug discovery (FBDD), relies on the creation of diverse chemical libraries containing relatively small, simple molecules (fragments). nih.govmdpi.com this compound is an excellent starting scaffold for such libraries. Its stable structure and the potential for functionalization at multiple positions on the cyclopentane ring allow for the generation of numerous analogues from a common core.

A typical library synthesis might involve creating a small array of substituted 1,4-dithiaspiro[4.4]nonanes through reactions like alkylation, as described previously. This initial set of compounds can be expanded by either retaining the dithioketal, which can influence properties like lipophilicity, or by deprotecting it to reveal the cyclopentanone. The resulting ketones can then undergo a vast range of subsequent reactions (e.g., reductive amination, Wittig reactions, aldol (B89426) condensations), rapidly generating a library of diverse cyclopentane-based compounds. This approach provides a collection of structurally related but functionally diverse molecules ideal for screening against biological targets. nih.gov

Facilitating Skeletal Rearrangements and Ring Expansions

Skeletal rearrangements and ring expansions are powerful transformations for accessing larger or more complex ring systems that are otherwise difficult to synthesize. uwindsor.ca For example, the conversion of a cyclopentanone to a cyclohexanone (B45756) can be a key step in a synthetic route. The dithioketal group plays a crucial enabling role by protecting the ketone functionality while other transformations are carried out.

In a strategy targeting a ring expansion, the dithioketal would protect the cyclopentanone carbonyl from participating in undesired side reactions. The expansion itself, for instance a Dowd-Beckwith type radical rearrangement, could then be performed on a different part of the molecule. researchgate.net Alternatively, the cyclopentane ring itself could be expanded. A common method for ring expansion involves the reaction of a cyclic ketone with diazomethane. By first protecting the ketone as a dithioketal, other functional groups in the molecule can be manipulated selectively. Deprotection then reveals the ketone at the appropriate stage for the ring expansion step. This ability to mask and unmask the reactive carbonyl group on demand makes this compound an important tool for facilitating complex, multi-step synthetic sequences involving skeletal reorganizations.

Computational and Theoretical Investigations of Cyclopentanone Ethylene Dithioketal Reactivity

Mechanistic Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in elucidating the mechanisms of complex organic reactions. For cyclopentanone (B42830) ethylene (B1197577) dithioketal, these methods can be employed to study various transformations, such as its formation from cyclopentanone and 1,2-ethanedithiol (B43112), and more importantly, its cleavage (deprotection) to regenerate the parent ketone.

A plausible mechanism for the acid-catalyzed hydrolysis of cyclopentanone ethylene dithioketal involves a series of protonation and C-S bond cleavage steps. DFT calculations can map out the potential energy surface of this reaction, identifying the key intermediates and transition states. For instance, a proposed mechanistic pathway begins with the protonation of one of the sulfur atoms, followed by the nucleophilic attack of a water molecule. Subsequent proton transfers and C-S bond scission lead to the formation of a hemithioacetal intermediate, which ultimately collapses to yield cyclopentanone and 1,2-ethanedithiol.

Computational studies on analogous systems have shown that the choice of the DFT functional and basis set is crucial for obtaining accurate energy profiles. nih.gov For sulfur-containing compounds, diffuse functions are often included in the basis set to properly describe the electron distribution around the sulfur atoms.

Transition State Analysis and Reaction Pathway Mapping

The transition state is a critical, short-lived configuration along the reaction coordinate that corresponds to the highest potential energy. researchgate.net Identifying the geometry and energy of the transition state is paramount for understanding the kinetics of a reaction. For the hydrolysis of this compound, computational methods can locate the transition state structures for each elementary step.

Transition state geometries for the C-S bond cleavage are expected to show an elongated C-S bond and a partially formed C-O bond as the nucleophilic water molecule attacks. The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate. A hypothetical transition state analysis for the rate-determining step of the acid-catalyzed hydrolysis of this compound is presented below.

| Parameter | Reactant (Protonated Dithioketal) | Transition State | Product (Hemithioacetal Intermediate) |

| C-S Bond Length (Å) | 1.85 | 2.20 | 2.85 (cleaved) |

| C-O Bond Length (Å) | N/A | 1.95 | 1.42 |

| Activation Energy (kcal/mol) | 0 | +25.4 | -5.2 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

| This table presents hypothetical data based on DFT calculations of similar dithioketal hydrolysis reactions for illustrative purposes. |

The imaginary frequency in the transition state corresponds to the vibrational mode of the atoms that leads the system from the transition state to the products. By following this vibrational mode, a reaction pathway can be mapped out, connecting the reactants, transition state, and products on the potential energy surface.

Electronic Structure and Bonding Analysis of Dithioketal Systems

The electronic structure of this compound is fundamentally different from its oxygen analog, cyclopentanone ethylene ketal, which accounts for their differing reactivities. The presence of sulfur atoms, which are larger and less electronegative than oxygen, leads to longer and more polarizable C-S bonds. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and orbital interactions within the molecule.

The lone pairs on the sulfur atoms are higher in energy and more nucleophilic than those on the oxygen atoms in a ketal. This has significant implications for reactions involving electrophiles. The Highest Occupied Molecular Orbital (HOMO) of this compound is expected to have significant contributions from the sulfur lone pairs, making it susceptible to oxidation. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) will be influenced by the σ* orbitals of the C-S bonds, which are the sites of nucleophilic attack during cleavage.

A comparative analysis of the electronic properties of this compound and its oxygen counterpart highlights these differences.

| Property | This compound | Cyclopentanone Ethylene Ketal |

| HOMO Energy (eV) | -8.5 | -10.2 |

| LUMO Energy (eV) | +1.2 | +2.5 |

| Mulliken Charge on Heteroatom | -0.15 (S) | -0.45 (O) |

| This table presents representative data to illustrate the electronic differences and is not based on a specific published study. |

These electronic features are central to the role of dithioketals as protecting groups that are stable under basic and nucleophilic conditions but can be cleaved under specific oxidative or acidic conditions.

Prediction of Catalyst Performance and Stereoselectivity

Computational chemistry is increasingly used to predict the performance of catalysts for specific reactions, including those that can achieve high stereoselectivity. nih.gov For reactions involving this compound, such as its asymmetric oxidation or cleavage, computational models can be used to design and screen potential catalysts.

For instance, in a catalyzed reaction, DFT can be used to model the interaction of the dithioketal with the catalyst. By calculating the energies of the transition states for the formation of different stereoisomers, the enantiomeric excess (ee) of the reaction can be predicted. This is particularly relevant for the development of new synthetic methodologies.

The prediction of catalyst performance relies on understanding the non-covalent interactions between the substrate and the catalyst in the transition state. These interactions, such as hydrogen bonding or steric repulsion, can lower the energy of one transition state over another, leading to stereoselectivity. While specific catalytic asymmetric reactions of this compound are not widely reported, the principles of computational catalyst design are broadly applicable.

| Catalyst | Predicted %ee (R) | Predicted %ee (S) | Dominant Non-covalent Interaction |

| Chiral Lewis Acid A | 95 | 5 | Hydrogen bond to pro-R sulfur |

| Chiral Brønsted Acid B | 10 | 90 | Steric repulsion with cyclopentyl ring |

| This table provides a hypothetical example of how computational methods could be used to predict the stereoselectivity of a catalyzed reaction involving this compound. |

Through such predictive modeling, the development of new catalytic systems can be accelerated, reducing the need for extensive experimental screening. wisc.edu

Advanced Analytical Techniques in Cyclopentanone Ethylene Dithioketal Research

Chromatographic Separations for Reaction Monitoring and Purification

Chromatographic techniques are indispensable for both monitoring the progress of the dithioketal formation reaction and for isolating the pure product from unreacted starting materials and byproducts. nih.gov

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a reaction. nih.gov A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel).

Monitoring: As the reaction proceeds, the spot corresponding to the more polar starting material, cyclopentanone (B42830), will diminish in intensity, while a new, less polar spot corresponding to the cyclopentanone ethylene (B1197577) dithioketal product will appear and intensify. The product is less polar because the highly polar C=O bond is replaced by less polar C-S bonds.

Solvent System: A common mobile phase for this analysis is a mixture of a non-polar solvent and a slightly more polar solvent, such as hexane (B92381) and ethyl acetate (B1210297). google.com

Table 3: Typical TLC Parameters for Cyclopentanone Ethylene Dithioketal Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |

| Visualization | UV light (if compound is UV active) or chemical staining (e.g., potassium permanganate) |

| Relative Rf Values | Rf (Product) > Rf (Starting Material) |

Column chromatography is the standard method for purifying this compound on a preparative scale.

Principle: The technique operates on the same principles as TLC. A glass column is packed with a stationary phase, most commonly silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent (eluent) is passed through, separating the components based on their differing affinities for the stationary phase.

Procedure: The less polar this compound travels through the silica gel column more quickly than the more polar unreacted cyclopentanone and other polar impurities. By using an appropriate eluent system, such as a hexane/ethyl acetate mixture, the pure product can be collected in fractions as it elutes from the column. This method is highly effective for obtaining the dithioketal with high purity (>98%).

Table 4: Typical Column Chromatography Parameters for Purifying this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Eluent | A gradient or isocratic mixture of Hexane and Ethyl Acetate |

| Separation Outcome | The non-polar product elutes before polar impurities and starting materials. |

Isotopic Labeling Studies for Mechanistic Pathway Determination

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. wikipedia.org In the context of the formation of this compound from cyclopentanone and ethane-1,2-dithiol, isotopic labeling can be employed to clarify the roles of the reactants and the nature of the intermediates.

The acid-catalyzed reaction is generally understood to proceed through initial protonation of the cyclopentanone carbonyl oxygen, followed by nucleophilic attack of one of the thiol groups of ethane-1,2-dithiol to form a hemithioacetal. Subsequent protonation of the hydroxyl group and its elimination as water, followed by intramolecular attack by the second thiol group, leads to the final dithioketal product.

To verify this pathway, a series of isotopic labeling experiments can be designed. For instance, by using cyclopentanone labeled with ¹⁸O at the carbonyl oxygen, the course of the oxygen atom can be traced. If the proposed mechanism is correct, the ¹⁸O label would be found in the water molecule eliminated during the reaction, and not incorporated into the final dithioketal product.

Another informative experiment would involve the use of ethane-1,2-dithiol selectively labeled with deuterium (B1214612) (D) at the sulfur atoms (ethane-1,2-di(deuterio)thiol). The location of the deuterium atoms in the products and intermediates would provide insight into the proton transfer steps of the reaction.

The progress and outcomes of such isotopic labeling studies are typically monitored using mass spectrometry, which can differentiate between molecules containing different isotopes based on their mass-to-charge ratio, and nuclear magnetic resonance (NMR) spectroscopy, which can detect the presence and location of specific isotopes like deuterium or ¹³C within the molecular structure. wikipedia.orgcsic.es

A hypothetical summary of findings from such isotopic labeling studies on the formation of this compound is presented in the table below.

| Isotopic Label | Labeled Reactant | Analytical Technique | Expected Observation | Mechanistic Implication |

| ¹⁸O | Cyclopentanone | Mass Spectrometry | The ¹⁸O label is detected in the water byproduct. | Confirms the elimination of the carbonyl oxygen as water. |

| D | Ethane-1,2-dithiol | NMR Spectroscopy | Deuterium is incorporated into the water byproduct. | Elucidates the proton transfer steps involving the thiol groups. |

| ¹³C | Cyclopentanone (at C1) | ¹³C NMR Spectroscopy | The labeled carbon becomes the spiro carbon in the product. | Confirms the carbon skeleton of the cyclopentane (B165970) ring remains intact. |

This table presents hypothetical data to illustrate the application of isotopic labeling in mechanistic studies of this compound formation.

Crystallographic Analysis for Precise Structural Determination

The molecule would consist of a five-membered cyclopentane ring and a five-membered dithiolane ring connected at a spirocyclic carbon. The two rings would be oriented approximately perpendicular to each other. The cyclopentane ring would likely adopt an envelope or twist conformation to minimize steric strain. The dithiolane ring would also be non-planar.

The crystallographic analysis would provide precise measurements of the C-S and C-C bond lengths and the various bond angles within the molecule. These data are crucial for understanding the steric and electronic effects within the dithioketal group and the cyclopentane ring.

A table of expected crystallographic parameters for this compound, based on known data for analogous spirodithianes and related structures, is provided below.

| Parameter | Expected Value Range | Significance |

| C-S Bond Length | 1.80 - 1.85 Å | Reflects the single bond character between carbon and sulfur. |

| C-C Bond Length (cyclopentane) | 1.52 - 1.56 Å | Typical for sp³-sp³ carbon single bonds in a five-membered ring. |

| C-C Bond Length (dithiolane) | 1.50 - 1.54 Å | Typical for sp³-sp³ carbon single bonds in the ethylene bridge. |

| C-S-C Bond Angle | 95 - 105° | Indicative of the geometry at the sulfur atoms. |

| S-C-S Bond Angle | 110 - 115° | Reflects the tetrahedral geometry of the spiro carbon. |

| Dihedral Angle (Ring-Ring) | ~90° | Characteristic of the orthogonal orientation of the two rings in a spiro compound. |

This table presents expected crystallographic data for this compound based on values for analogous compounds, illustrating the type of information obtained from X-ray crystallographic analysis.

Q & A

Q. What are the standard synthetic routes for cyclopentanone ethylene dithioketal, and what experimental conditions are critical for optimal yields?

this compound is typically synthesized via acid-catalyzed reactions between cyclopentanone derivatives and 1,2-ethanedithiol. Key methods include:

- BF₃·Et₂O catalysis : Reaction of ketones (e.g., brendane derivatives) with ethanedithiol in acetic acid under reflux, yielding crystalline products (67% post-desulfurization) .

- p-Toluenesulfonic acid catalysis : Azeotropic removal of water using benzene and Dean-Stark traps, achieving 94% yield in deuterated analogs (e.g., phenylpentadeuteriopropanone dithioketal) .

- Triethyl orthoformate with molecular sieves : For non-dithio ketal analogs, this method avoids impurities, yielding 90% pure product .

Q. How is this compound characterized spectroscopically?

- ¹H NMR : The dithioketal's ethylene protons appear as a sharp singlet (δ 3.17, ω₁/₂ = 1 Hz) due to symmetry, while endo protons in bicyclic systems resonate upfield (δ 0.84–1.18) .

- IR : High-frequency ketone stretches (e.g., 1779 cm⁻¹ in precursor keto acetates) confirm ketone conversion to dithioketal .

- Deuterium incorporation : NMR multiplet analysis quantifies isotopic labeling efficiency (e.g., 79% deuterium at C-3 in deuterated derivatives) .

Q. What are the IUPAC naming conventions for this compound and its analogs?

The compound is systematically named using the dithioketal suffix. For example, Aspidospermidin-4-one ethylene dithioketal follows IUPAC guidelines for modified parent structures, prioritizing functional group modifications over fused-ring nomenclature .

Advanced Research Questions

Q. How do reaction conditions (acid strength, solvent, catalysts) impact the regioselectivity and purity of this compound?

- Acid choice : BF₃·Et₂O minimizes side reactions in bicyclic systems compared to H₂SO₄, which fails in trans-ketalization attempts .

- Solvent effects : Benzene enables azeotropic water removal, critical for avoiding hydrolysis , while CH₂Cl₂ is preferred for bromination post-ketalization .

- Impurity challenges : Triethyl orthoformate contamination in diethyl ketal synthesis (71% yield) necessitates molecular sieves for purity (90% yield) .

Q. What kinetic and thermodynamic factors govern the thermal decomposition of this compound?

Thermal stability is modeled via Arrhenius equations:

- log k = (14.16 ± 0.14) - (253.7 ± 2.0)(2.303RT)⁻¹ (r = 0.9998), indicating decomposition via a five-membered cyclic transition state. Storage below 25°C and inert atmospheres are recommended to prevent degradation .

Q. How is this compound utilized as a protective group in multi-step syntheses, and what are its limitations?

- Pharmaceutical intermediates : It protects ketones during nucleophilic additions (e.g., in SGLT2 inhibitor synthesis), enabling selective functionalization of glucopyranoside derivatives .

- Limitations : Desulfurization with Raney nickel is required for ketone regeneration, which may incompatibile with acid-sensitive substrates .

Q. What isotopic labeling strategies leverage this compound, and how are they validated?

Deuterium incorporation at C-1 (68%) and C-3 (79%) is achieved using deuterated ethanedithiol and NMR analysis. This technique is critical for mechanistic studies of hydrogen transfer reactions .

Data Contradictions and Resolution

Q. How can discrepancies in synthetic yields (67% vs. 94%) for similar dithioketal reactions be reconciled?

Yield variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.